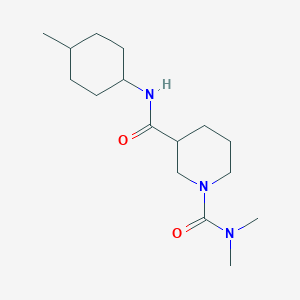
Naphthaleneacet-amide methyl-ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthaleneacet-amide methyl-ester is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in polar solvents such as ethanol and methanol. The compound is also known by its chemical name, N-methyl-naphthaleneacetamide, and has the molecular formula C13H13NO.
Mécanisme D'action
The mechanism of action of Naphthaleneacet-amide methyl-ester is not fully understood. However, it is believed that the compound interacts with specific proteins and other biomolecules in the body, leading to changes in their structure and function. The compound has been shown to bind to proteins such as bovine serum albumin and human serum albumin, as well as to DNA.
Biochemical and Physiological Effects:
Naphthaleneacet-amide methyl-ester has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Naphthaleneacet-amide methyl-ester in lab experiments is its fluorescent properties. The compound emits a bright blue fluorescence when excited with ultraviolet light, making it easy to visualize and track in biological systems. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause cell death at high concentrations.
Orientations Futures
There are many potential future directions for research involving Naphthaleneacet-amide methyl-ester. One area of interest is in the development of new drugs that target specific proteins or biomolecules in the body. Another potential application is in the study of protein misfolding diseases such as Alzheimer's and Parkinson's disease, where the compound could be used as a tool to investigate the underlying molecular mechanisms. Additionally, the compound could be used in the development of new imaging techniques for use in medical diagnosis and treatment.
Méthodes De Synthèse
The synthesis of Naphthaleneacet-amide methyl-ester can be achieved through a variety of methods, including the reaction of naphthalene with methylamine in the presence of a suitable catalyst, such as palladium on carbon. Another method involves the reaction of naphthalene with methyl isocyanate in the presence of a base, such as sodium hydroxide.
Applications De Recherche Scientifique
Naphthaleneacet-amide methyl-ester has been used extensively in scientific research as a tool to investigate various biological processes. One of the most notable applications of this compound is in the field of neuroscience, where it has been used as a fluorescent probe to visualize the activity of neurons in the brain. The compound is also used in the study of protein folding and aggregation, as well as in the development of new drugs.
Propriétés
IUPAC Name |
N-methyl-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGJUAYXRYWLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthaleneacet-amide methyl-ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)









![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B7517789.png)

